

# Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®

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## Compound of Interest

Compound Name: *Promega*

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## Introduction

Kinase activity assays are fundamental tools in drug discovery and basic research for studying the function of kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of adenosine triphosphate (ATP) remaining in solution following a kinase reaction.[1][2] This method is sensitive, rapid, and amenable to automation, making it an ideal choice for screening large compound libraries for kinase inhibitors.

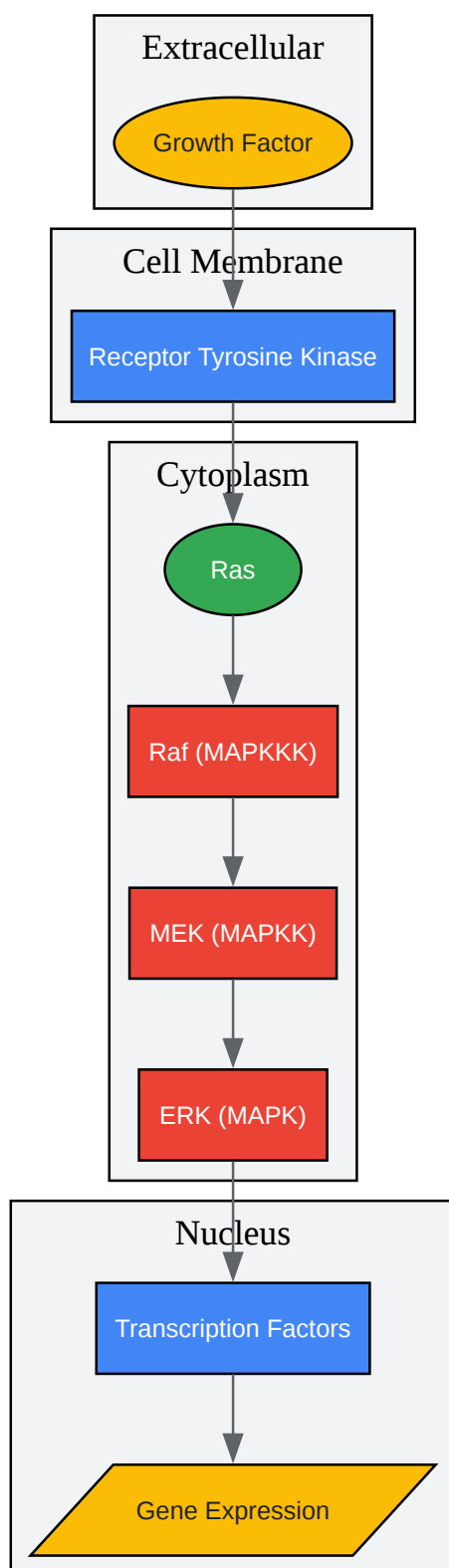
The assay principle is based on the ATP-dependent luciferase reaction. Kinases utilize ATP to phosphorylate a substrate. The amount of ATP consumed is directly proportional to the kinase activity. The Kinase-Glo® Reagent is added to the completed kinase reaction, which contains a thermostable luciferase (UltraGlow™ Recombinant Luciferase) and luciferin.[1] The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, resulting in a luminescent signal that is inversely proportional to the kinase activity.[1][3] A higher luminescent signal indicates lower kinase activity (more ATP remaining), while a lower signal signifies higher kinase activity (less ATP remaining).

**Promega** offers three distinct Kinase-Glo® platforms to accommodate a wide range of ATP concentrations, ensuring optimal assay performance for various kinases:

- Kinase-Glo®: Suitable for assays with up to 10µM ATP.[\[4\]](#)[\[5\]](#)
- Kinase-Glo® Plus: Designed for assays requiring higher ATP concentrations, up to 100µM.  
[\[4\]](#)[\[5\]](#)
- Kinase-Glo® Max: Ideal for kinases with a high Michaelis constant ( $K_m$ ) for ATP, accommodating concentrations up to 500µM.[\[4\]](#)[\[5\]](#)

## Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This pathway is a common target for drug discovery due to its frequent dysregulation in cancer. The Kinase-Glo® assay can be effectively used to screen for inhibitors of kinases within this pathway.



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A simplified diagram of the MAPK signaling pathway.

## Experimental Protocols

### Reagent Preparation and Storage

Proper preparation and storage of the Kinase-Glo® Reagent are critical for optimal assay performance.

- Reconstitution of Kinase-Glo® Reagent:
  - Equilibrate the Kinase-Glo® Buffer and the lyophilized Kinase-Glo® Substrate to room temperature.[\[2\]](#)[\[6\]](#)
  - Aseptically transfer the entire volume of the Kinase-Glo® Buffer into the amber bottle containing the Kinase-Glo® Substrate.[\[2\]](#)[\[6\]](#)
  - Mix by gentle inversion or swirling until the substrate is completely dissolved. Avoid vigorous vortexing to prevent foaming.[\[6\]](#)
- Storage:
  - The reconstituted Kinase-Glo® Reagent can be used immediately or aliquoted and stored at -20°C for several months.[\[2\]](#)
  - Avoid repeated freeze-thaw cycles.

### Kinase Activity Assay Protocol (96-Well Plate Format)

This protocol provides a general guideline for performing a kinase activity assay in a 96-well plate format. Optimization of kinase concentration, substrate concentration, and reaction time is recommended for each specific kinase.

Materials:

- Kinase of interest
- Kinase-specific substrate
- ATP

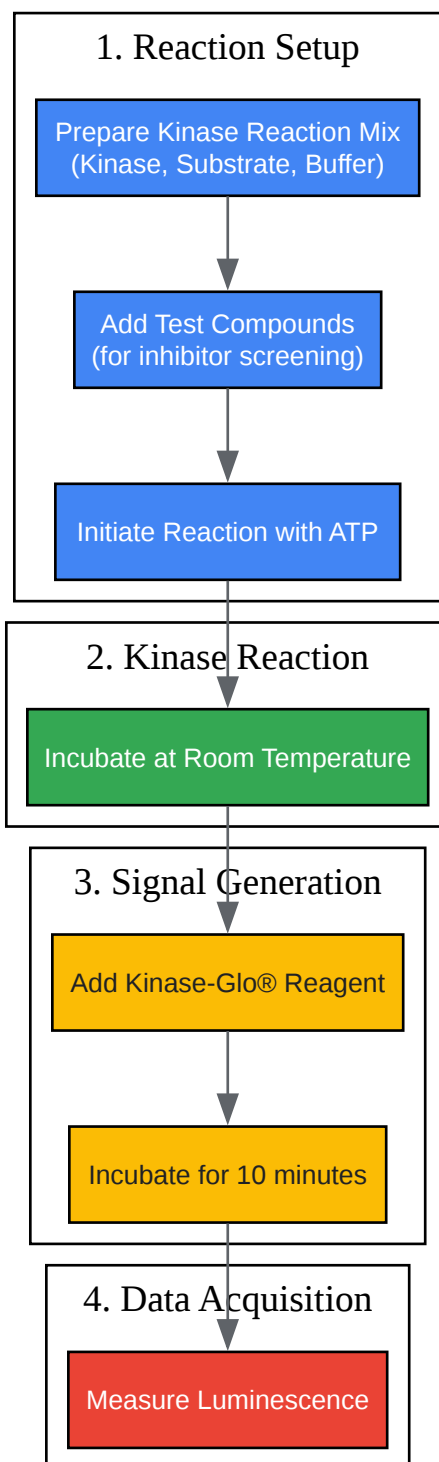
- Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)[2]
- Kinase-Glo® Luminescent Kinase Assay System
- White, opaque 96-well plates
- Multichannel pipette or liquid handling system
- Plate shaker
- Luminometer

#### Procedure:

- Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, kinase, and substrate.
- Dispense Master Mix: Add 25 µL of the master mix to each well of a white, opaque 96-well plate.
- Initiate Kinase Reaction: Add 25 µL of ATP solution to each well to initiate the kinase reaction. The final reaction volume will be 50 µL. For inhibitor screening, the test compounds are typically added prior to the ATP.
- Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 20-60 minutes).[2]
- Equilibrate Reagents: During the incubation, allow the reconstituted Kinase-Glo® Reagent to equilibrate to room temperature.
- Add Kinase-Glo® Reagent: After the kinase reaction is complete, add 50 µL of Kinase-Glo® Reagent to each well.[2]
- Mix: Mix the contents of the plate on a plate shaker for 2 minutes at a low speed to ensure homogeneity.
- Incubate: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[2]

- Measure Luminescence: Measure the luminescence using a plate-reading luminometer. An integration time of 0.25-1 second per well is a good starting point.[\[6\]](#)

## Experimental Workflow



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A schematic of the Kinase-Glo® assay workflow.

## Data Presentation and Analysis

### Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. The formula for calculating the Z'-factor is:

$$Z' = 1 - (3 * (SD_{\text{positive}} + SD_{\text{negative}})) / |\text{Mean}_{\text{positive}} - \text{Mean}_{\text{negative}}|$$

Where:

- SD\_positive = Standard deviation of the positive control (e.g., no kinase or fully inhibited kinase)
- SD\_negative = Standard deviation of the negative control (e.g., active kinase)
- Mean\_positive = Mean signal of the positive control
- Mean\_negative = Mean signal of the negative control

Assay Parameter	96-Well Plate	384-Well Plate
Mean Positive Control (RLU)	1,500,000	800,000
SD Positive Control (RLU)	75,000	40,000
Mean Negative Control (RLU)	150,000	80,000
SD Negative Control (RLU)	10,000	5,000
Calculated Z'-Factor	0.83	0.84

Table 1: Example Z'-factor determination for the Kinase-Glo® assay in 96- and 384-well plate formats.<sup>[2]</sup> RLU = Relative Light Units.

## IC<sub>50</sub> Determination for Kinase Inhibitors

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For kinase inhibitors, the IC<sub>50</sub> is the concentration of the inhibitor that reduces the kinase activity by 50%. This is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

Kinase	Inhibitor	IC <sub>50</sub> (nM) - Kinase-Glo®	IC <sub>50</sub> (nM) - Literature
PKA	PKI	2.5	3.0
PKA	Staurosporine	10	18.0
PKA	H-8	1200	1200
PKA	H-9	1900	1900

Table 2: Comparison of IC<sub>50</sub> values for known Protein Kinase A (PKA) inhibitors determined using the Kinase-Glo® assay and values reported in the literature.[2][7]

## Conclusion

The Kinase-Glo® Luminescent Kinase Assay platform provides a robust, sensitive, and high-throughput method for measuring kinase activity. Its simple "add-mix-read" protocol makes it highly amenable to automation and large-scale screening campaigns.[1] The availability of different assay formats catering to a wide range of ATP concentrations allows for the study of a diverse array of kinases. The excellent Z'-factor values and accurate determination of IC<sub>50</sub>s make the Kinase-Glo® assay a reliable and valuable tool for academic researchers, and drug development professionals in the quest for novel kinase-targeted therapeutics.

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